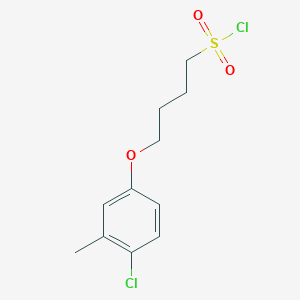

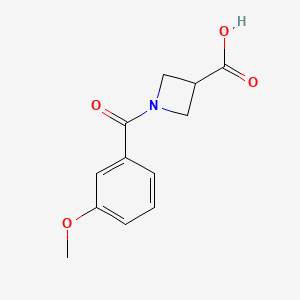

![molecular formula C10H18N2O3 B1469274 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid CAS No. 1339454-01-1](/img/structure/B1469274.png)

1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid

Overview

Description

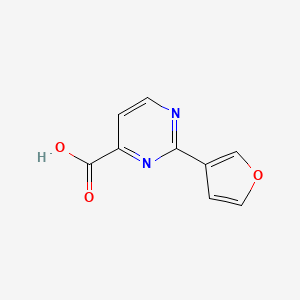

“1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid” is a chemical compound with the empirical formula C11H20N2O4 . It is a unique chemical that is used in early discovery research .

Molecular Structure Analysis

The molecular structure of “1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid” is represented by the SMILES stringCC(C)(C)OC(N1CC(C1)C(OC)=O)=O . This indicates that the compound contains a tert-butyl group, a carbamoyl group, and an azetidine ring, among other functional groups . Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 244.29 . The InChI key for this compound is RPCWHOFDACENQM-UHFFFAOYSA-N .Scientific Research Applications

Synthesis and Applications in Peptide Research

1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid is used in the synthesis of various azetidine analogs. Sajjadi and Lubell (2008) synthesized enantiopure 3-substituted azetidine-2-carboxylic acids with heteroatomic side chains, which can serve as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Role in Medicinal Chemistry

Azetidines, including derivatives of 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid, are key components in pharmaceutical compounds. Ji, Wojtas, and Lopchuk (2018) reported an improved synthesis method for protected 3-haloazetidines, which are versatile building blocks in medicinal chemistry, leading to a series of valuable azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).

Impact on Protein Synthesis and Function

Azetidine-2-carboxylic acid, a related compound, has been studied for its effects on protein synthesis and function. Rubenstein et al. (2006) explored its presence in garden beets and its potential misincorporation into proteins in place of proline, impacting protein folding and function (Rubenstein et al., 2006).

Bioactivity and Receptor Modulation

Azetidine derivatives, including those related to 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid, have been investigated for their bioactivity, particularly in modulating receptors. Kozikowski et al. (1990) synthesized azetidine-2,4-dicarboxylic acid derivatives and examined their ability to modulate the N-methyl-D-aspartate receptor, impacting calcium uptake in cerebellar granule cells (Kozikowski, Tueckmantel, Reynolds, & Wroblewski, 1990).

Use in Agricultural Research

The compound's analog, Azetidine-2-carboxylic acid, is also used in agricultural research. Pitman et al. (1977) studied its effects on ion uptake and release in barley roots, providing insights into the relationship between protein synthesis and ion transport in plants (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Chemical Synthesis and Functionalization

The chemical synthesis and functionalization of azetidine derivatives, such as 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid, are crucial for creating novel compounds with potential biological and pharmaceutical applications. Mangelinckx et al. (2005) developed an efficient synthesis of new 3,3-dimethoxyazetidine-2-carboxylates, expanding the range of functionalized azetidines available for further research (Mangelinckx, Boeykens, Vliegen, Van Der Eycken, & De Kimpe, 2005).

Safety And Hazards

properties

IUPAC Name |

1-[2-(tert-butylamino)-2-oxoethyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)11-8(13)6-12-4-7(5-12)9(14)15/h7H,4-6H2,1-3H3,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQOKEHQMXNBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

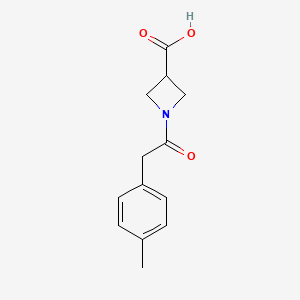

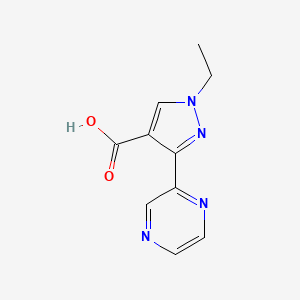

![1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1469193.png)

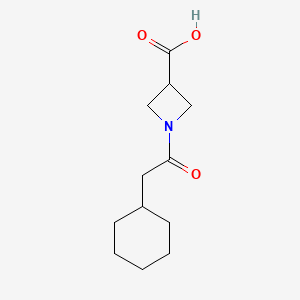

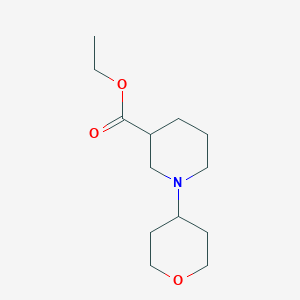

![1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469205.png)

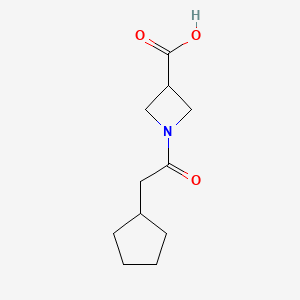

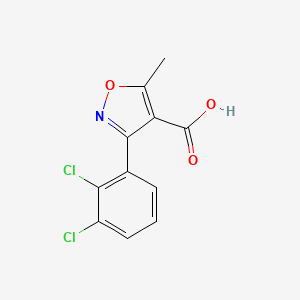

![1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469206.png)